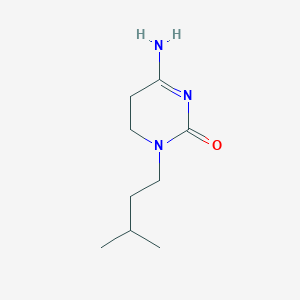![molecular formula C12H11Cl2F B2438282 1-(2-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 2287339-83-5](/img/structure/B2438282.png)
1-(2-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique structural features, which include a highly strained bicyclic framework. The presence of chlorine and fluorine atoms in the phenyl ring and a chloromethyl group attached to the bicyclo[1.1.1]pentane core makes this compound particularly interesting for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane typically involves the generation of the bicyclo[1.1.1]pentane core, followed by functionalization with the desired substituents. One common method is the continuous flow synthesis of [1.1.1]propellane, which can be directly derivatized into various bicyclo[1.1.1]pentane species . This process involves photochemical transformations and can achieve throughputs up to 8.5 mmol/h, providing an efficient route to gram quantities of the compound.
Industrial Production Methods: Industrial production of this compound may involve scalable approaches such as radical exchange processes. These methods allow for the installation of the bicyclo[1.1.1]pentane unit into chemical entities, enhancing their permeability, aqueous solubility, and metabolic stability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alcohols can be used.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.
Applications De Recherche Scientifique
1-(2-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and pathways.
Medicine: It is used in the development of pharmaceuticals, where its stability and reactivity can be leveraged to create effective drugs.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core can act as a bioisostere, replacing other chemical groups in drug molecules to enhance their properties. This interaction can influence the compound’s permeability, solubility, and metabolic stability, making it an effective component in drug design .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: The parent compound, which lacks the specific substituents found in 1-(2-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane.
Fluoro-bicyclo[1.1.1]pentanes: These compounds have similar structural features but differ in the presence of fluorine atoms.
Xanthate Derivatives: Bicyclo[1.1.1]pentane derivatives of xanthates, which are used in various chemical applications.
Uniqueness: this compound stands out due to its specific substituents, which confer unique chemical and physical properties. These properties make it particularly valuable in medicinal chemistry and industrial applications, where stability and reactivity are crucial.
Propriétés
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2F/c13-7-11-4-12(5-11,6-11)9-2-1-8(15)3-10(9)14/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZULQYNBCBHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=C(C=C3)F)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Dimethylsulfamoylamino)methyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2438203.png)

![2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile](/img/structure/B2438206.png)
![6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2438208.png)
![(2Z)-2-[(4-methoxyphenyl)methylidene]-6-[2-(piperidin-1-yl)ethoxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2438210.png)

![(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2438216.png)


![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)


